molecular formula C20H24N4O6S B2492178 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide CAS No. 897611-22-2

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide

Cat. No. B2492178
CAS RN: 897611-22-2
M. Wt: 448.49
InChI Key: PTWLUNYMHNBSDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves structural modifications to enhance receptor affinity or selectivity. For example, modifications on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring can influence the compound's affinity for dopamine receptors, as observed in derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Perrone et al., 2000).

Molecular Structure Analysis

Crystal structure studies, including Hirshfeld surface analysis and DFT calculations, are common approaches to understand the molecular interactions and stability of piperazine derivatives. These studies can reveal reactive sites for electrophilic and nucleophilic attacks and provide insights into intermolecular hydrogen bonding that contribute to the crystal packing of such compounds (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of benzamide and piperazine derivatives often involves modifications to improve pharmacological properties. For instance, changing the aromatic ring linked to the N-1 piperazine ring or altering the intermediate alkyl chain can significantly affect a compound's binding affinity and selectivity for specific receptors (Leopoldo et al., 2002).

Physical Properties Analysis

The physicochemical properties, including solubility, lipophilicity, and stability, are crucial for the pharmacokinetics of benzamide derivatives. These properties can be tailored through structural modifications, affecting the compound's brain penetration and nonspecific binding characteristics (Lacivita et al., 2010).

Chemical Properties Analysis

The chemical properties, such as affinity and selectivity to specific receptors, are determined through binding and functional assays. For example, 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been identified as potent and selective adenosine A2B receptor antagonists, illustrating the potential to design compounds with high receptor affinity and specificity (Borrmann et al., 2009).

Scientific Research Applications

PET Imaging and Serotonin Receptors

One of the key applications of compounds similar to N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is in the study of the serotonergic neurotransmission using positron emission tomography (PET). For instance, [18F]p-MPPF, a closely related compound, has been used as a 5-HT1A antagonist in PET studies. This research includes aspects such as chemistry, radiochemistry, animal data (rats, cats, and monkeys) with autoradiography and PET, human data with PET, toxicity, and metabolism (Plenevaux et al., 2000).

Dopamine D(4) Receptor Ligands

Studies have also been conducted on derivatives of this compound as high-affinity and selective dopamine D(4) receptor ligands. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a similar molecule, has been used as a lead in researching dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors (Perrone et al., 2000).

Exploration of Structure-Affinity Relationships

Research also focuses on the structure-affinity relationships of these compounds. Modifications in the aromatic ring linked to the N-1 piperazine ring of similar compounds have led to the identification of derivatives with moderate D(3) affinity. This includes studying the effects of intermediate alkyl chain elongation on binding affinity for D(3) and D(4) receptors (Leopoldo et al., 2002).

Neuroleptic Potential

Research into the potential neuroleptic properties of related compounds has also been a focus. For instance, studies on 2-Methoxy-5-nitrobenzoyl chloride derivatives show the synthesis of N-substituted 2-methoxy-5-nitrobenzamides, exploring their potential as neuroleptics (Valenta et al., 1990).

Synthesis and Pharmacological Evaluation

Additionally, the synthesis and pharmacological evaluation of derivatives, such as 2-hydroxymethylbenzamides, have been investigated for their anti-inflammatory and analgesic properties. This research demonstrates the potential therapeutic applications of these compounds (Okunrobo et al., 2006).

Antimicrobial and Anti-inflammatory Properties

Studies on the synthesis and antimicrobial activities of novel pyridine derivatives related to this compound have been conducted, highlighting their considerable antibacterial activity and potential as anti-inflammatory agents (Patel & Agravat, 2009).

Future Directions

While specific future directions for this compound were not found, compounds with a piperazine moiety are a significant target for new central nervous system (CNS) drug discovery .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-30-19-8-3-2-7-18(19)22-10-12-23(13-11-22)31(28,29)14-9-21-20(25)16-5-4-6-17(15-16)24(26)27/h2-8,15H,9-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWLUNYMHNBSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide

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